molecular formula C7H18Cl2N2 B2495808 3-Ethyl-1-methyl-piperazine;dihydrochloride CAS No. 2230912-86-2

3-Ethyl-1-methyl-piperazine;dihydrochloride

Cat. No. B2495808
CAS RN: 2230912-86-2
M. Wt: 201.14
InChI Key: FQJFBCDNRHDEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-methyl-piperazine;dihydrochloride, also known as EMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a piperazine derivative that is commonly used as a building block in the synthesis of various biologically active compounds.

Scientific Research Applications

Synthesis of Novel Derivatives for Pharmacological Evaluation

Researchers have synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds demonstrating potential antidepressant and anti-anxiety activities through behavioral tests in albino mice (Kumar et al., 2017). This indicates the role of piperazine derivatives in developing potential treatments for mental health disorders.

Ligands for Cognitive Disorders

Another study focused on the design and synthesis of N1-phenylsulphonyl indole derivatives as 5-HT6 receptor ligands, with potential implications for treating cognitive disorders. The research highlights the effectiveness of these derivatives in improving cognition (Nirogi et al., 2016).

Antitumor Activity

A noteworthy application in cancer research is the green synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, revealing significant inhibitory activity against tumor cells. This study exemplifies the potential of piperazine derivatives in oncology (Ding et al., 2016).

Antimicrobial and Molecular Docking Studies

Piperazinyl-1,2-dihydroquinoline carboxylates were synthesized and evaluated for their antimicrobial activities, with molecular docking studies providing insights into their interaction mechanisms with bacterial proteins. This research contributes to the development of new antimicrobial agents (Banu et al., 2018).

Proteome Analysis Enhancement

In the field of proteomics, piperazine-based derivatives have been used for the derivatization of peptides, enhancing signal detection in mass spectrometry. This technique facilitates the identification of peptides in complex biological samples, offering advancements in proteome analysis (Qiao et al., 2011).

Herbicide Development

Exploration into herbicidal activity by synthesizing aryl(thio)carbamoyl derivatives of piperazines reveals new chemical families for potential use as herbicides and plant growth regulators. This demonstrates the versatility of piperazine derivatives in agricultural applications (Stoilkova et al., 2014).

Safety and Hazards

The safety data sheet (MSDS) for 3-Ethyl-1-methyl-piperazine;dihydrochloride can be found online . It’s important to handle this compound with care, using protective gloves, clothing, and eye protection . It should be used only in well-ventilated areas and one should avoid breathing in dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-ethyl-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJFBCDNRHDEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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